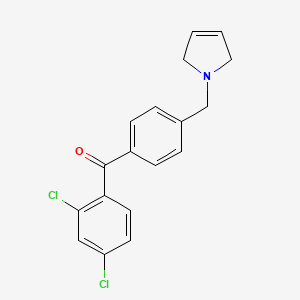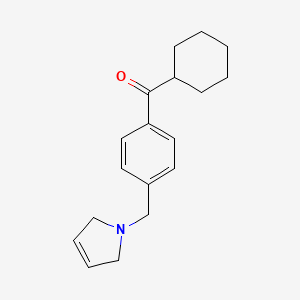
2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the formation of complex structures through processes such as thermal imidization. For instance, the study of the formation of polyimide from benzophenonetetracarboxylic acid diester with 2,6-diaminopyridine (BZPE·DAP) reveals that during thermal imidization, the reactivity of free amino groups is lower than that of amino groups bound in the complex . This suggests that in the synthesis of similar compounds, the reactivity of different functional groups must be considered, and conditions such as temperature can significantly affect the outcome.
Molecular Structure Analysis
The molecular structure of compounds related to 2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone can be quite complex. For example, the crystal structure of a related compound, 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3,8-dimethyl-4H-1-benzopyran-4-one, shows that the pyran ring is slightly puckered and the structure is stabilized by weak C—H⋯O hydrogen bonds and π–π interactions . This indicates that in similar compounds, the arrangement of atoms and the presence of stabilizing interactions are crucial for the overall stability and properties of the molecule.
Chemical Reactions Analysis
The chemical reactions involving compounds with benzophenone structures can be complex. The paper discussing the formation of polyimide from benzophenonetetracarboxylic acid diester with 2,6-diaminopyridine indicates that some amino groups remain after the completion of imidization and only disappear at high temperatures . This implies that in similar compounds, certain functional groups may be more reactive or resistant to reaction depending on the conditions, which can affect the formation of desired products.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone, they do provide insights into the properties of structurally related compounds. For instance, the presence of dimethoxy groups and the specific arrangement of methyl groups can influence the solubility, melting point, and reactivity of the compound . Additionally, the types of intermolecular interactions present, such as hydrogen bonding and π–π interactions, can affect the compound's crystallinity and stability .
Aplicaciones Científicas De Investigación
Antitumor Activity
Research on benzophenone derivatives, including those structurally similar to 2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone, has shown their potential in antitumor activity. Specifically, morpholino and thiomorpholino benzophenones exhibited significant cytotoxic activity against murine leukemia and human lung carcinoma cells, highlighting their potential in cancer treatment (Kumazawa et al., 1997).
Photochemical Properties
Benzophenone (BP) photophores, closely related to 2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone, have unique photochemical properties, such as forming a biradicaloid triplet state upon excitation, which is useful in biological chemistry, bioorganic chemistry, and material science. Their applications include binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).
Environmental Concerns and Biodegradation
A related compound, 2,6-Dimethylphenol, used in plastics, poses environmental pollution concerns. Research on biodegradation by Mycobacterium neoaurum B5-4 offers potential environmental remediation solutions, which could be relevant for the disposal and degradation of related benzophenone compounds (Ji et al., 2019).
Electrochemical Reduction Studies
Studies on the electrochemical reduction of benzophenone in various solvents provide insights into its chemical behavior, which is crucial for applications in electrochemistry and material science (Tsierkezos, 2007).
Removal from Water
The development of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water addresses environmental and health concerns. Such research is essential for water treatment and pollution control (Zhou et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
(2,6-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-5-3-6-16(2)19(15)20(22)18-8-4-7-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGIZBWECUOTSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643373 |
Source


|
| Record name | (2,6-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone | |
CAS RN |
898763-19-4 |
Source


|
| Record name | (2,6-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

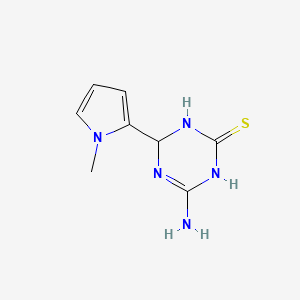
![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)


![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)
![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)
![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)
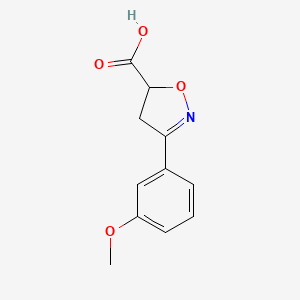
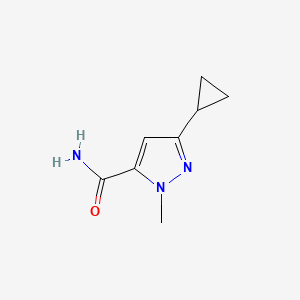
![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)
